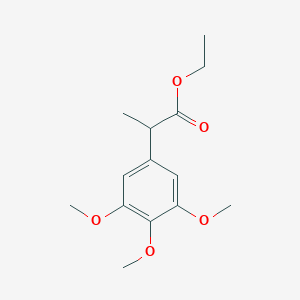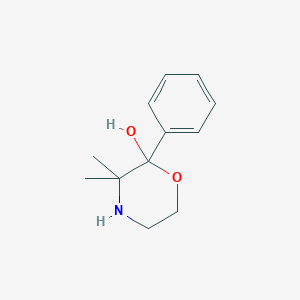
3,3-Dimethyl-2-phenylmorpholin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound features a morpholine ring substituted with a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylmorpholin-2-ol typically involves the reaction of 2-phenylmorpholine with a methylating agent under controlled conditions. One common method is the alkylation of 2-phenylmorpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylmorpholine derivatives.
Scientific Research Applications
3,3-Dimethyl-2-phenylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and as an additive in polymer chemistry.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. The phenyl group and morpholine ring play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylmorpholine: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3,3-Dimethylmorpholine: Lacks the phenyl group, leading to variations in biological activity and applications.
2,6-Dimethylmorpholine: Different substitution pattern on the morpholine ring, affecting its chemical behavior.
Uniqueness
3,3-Dimethyl-2-phenylmorpholin-2-ol is unique due to the presence of both phenyl and dimethyl groups on the morpholine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
CAS No. |
1015-11-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylmorpholin-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-11(2)12(14,15-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-14H,8-9H2,1-2H3 |
InChI Key |
OJSRMKBFJLSRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


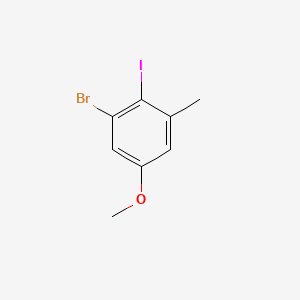
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
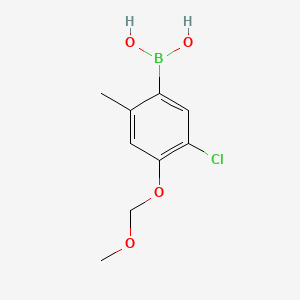
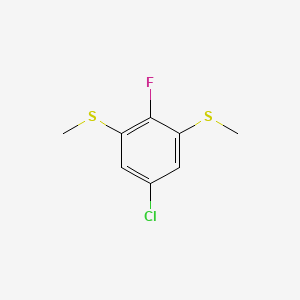
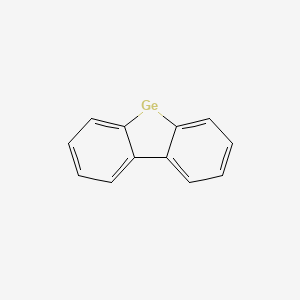

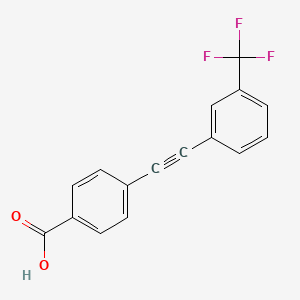

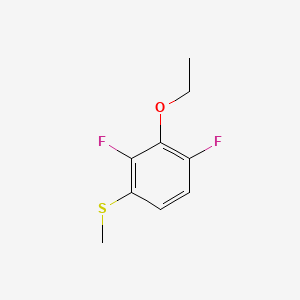

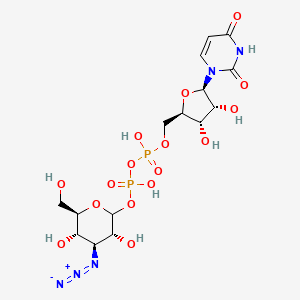
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
